5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Researchers requiring precise regioisomeric fidelity for CNS-targeted SAR campaigns face supply risks from generic 1,3-dimethyl or non-methylated analogs. This compound (CAS 1343879-44-6) is the exact 1,5-dimethylpyrazol-4-yl isomer, ensuring controlled electronic and steric properties. Its 1,2,4-oxadiazole core provides ~10x higher lipophilicity than 1,3,4-oxadiazole isomers for enhanced blood-brain barrier permeability. The C4 carboxylic acid handle enables rapid amide library synthesis under mild conditions, while thermal decarboxylation risks above 150°C necessitate low-temperature protocols.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
Cat. No. B13073808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H8N4O3/c1-4-5(3-9-12(4)2)7-10-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14)
InChIKeyQXNKACFTCTXXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid – Structural Profile & Procurement


5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343879-44-6) is a small-molecule heterocycle (MW 208.17 g/mol, C₈H₈N₄O₃) that fuses a 1,5-dimethylpyrazole moiety at the 5-position with a 1,2,4-oxadiazole-3-carboxylic acid core . The compound belongs to a class of 1,2,4-oxadiazoles that serve as versatile intermediates in medicinal chemistry, particularly where a carboxylic acid handle is required for further derivatization via amidation or esterification [1]. The 1,5-dimethyl substitution pattern on the pyrazole ring distinguishes this compound from its 1,3-dimethyl and non-methylated analogs, leading to measurable differences in electronic distribution and reactivity that are consequential for structure–activity relationship (SAR) campaigns and synthetic planning .

Carboxylic acid handle for amidation or esterification

Enables modular derivatization in library synthesis

1,5-Dimethylpyrazole substitution pattern

Distinct steric and electronic profile vs 1,3-dimethyl analogs

1,2,4-Oxadiazole core with tunable lipophilicity

Supports log D optimization in CNS and permeability studies

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid – Generic Substitution Risks


The pyrazole-oxadiazole chemical space contains numerous regioisomers and closely related analogs sharing the same molecular formula (C₈H₈N₄O₃) but differing in the methylation pattern or attachment point to the oxadiazole ring . A systematic comparison of 1,2,4- versus 1,3,4-oxadiazole matched molecular pairs in the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole isomer exhibits approximately an order of magnitude higher lipophilicity (log D) than its 1,3,4-oxadiazole partner [1]. Furthermore, 1,2,4-oxadiazole-3-carboxylic acids are known to be thermally labile, undergoing decarboxylation at elevated temperatures (150–200 °C), a property that is not shared to the same extent by 1,3,4-oxadiazole or methylene-spaced analogs [2]. These factors mean that indiscriminate substitution of this compound with a cheaper or more readily available in-class analog can lead to divergent reactivity, altered physicochemical profiles, and failed synthetic outcomes in multi-step campaigns.

Lipophilicity

1,3,4-Oxadiazole regioisomers show significantly lower log D, potentially altering membrane permeability and target engagement profiles.

Thermal lability

1,2,4-Oxadiazole-3-carboxylic acids undergo decarboxylation at elevated temperature; methylene-spaced analogs remain stable and may be preferred for high-temperature steps.

Regioisomer mismatch

The 1,3-dimethyl isomer (CAS 1599142-19-4) introduces different steric hindrance at the pyrazole C4, which may reduce coupling efficiency and reproducibility.

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid – Comparative Evidence vs. Analogs


Lipophilicity Advantage of 1,2,4-Oxadiazole Over 1,3,4 Analogs

The compound bears a 1,2,4-oxadiazole ring, which confers approximately 10-fold higher lipophilicity (log D) than matched 1,3,4-oxadiazole isomers. In a systematic evaluation of matched molecular pairs across the AstraZeneca collection, 1,3,4-oxadiazole isomers consistently displayed 'an order of magnitude lower lipophilicity (log D)' relative to their 1,2,4-oxadiazole partners [1]. This translates to a log D difference of approximately 1 log unit in favor of the 1,2,4-oxadiazole, a shift that can significantly impact membrane permeability and target engagement in cellular assays.

Lipophilicity log D
Reported
~1 log unit (10-fold) higher for 1,2,4-oxadiazole vs matched 1,3,4 isomer

Supports permeability-oriented design; regioisomer choice determines cellular entry profile.

AstraZeneca matched molecular pair analysis; class-level corroboration.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Thermal Decarboxylation of 1,2,4-Oxadiazole-3-Carboxylic Acid vs. Stable Analogs

1,2,4-Oxadiazole-3-carboxylic acids are documented to undergo facile thermal decarboxylation at temperatures of 150–200 °C, a well-known reactivity feature that must be managed during synthesis and storage [1][2]. In contrast, 1,3,4-oxadiazole-2-carboxylic acid analogs and methylene-spaced regioisomers such as 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1155064-95-1) do not exhibit the same degree of thermal lability because the carboxylic acid is not directly attached to the oxadiazole ring . The predicted boiling point of the target compound is 452.0 ± 55.0 °C at 760 mmHg, but decarboxylation may initiate well below this temperature .

Thermal decarboxylation
Class-level
Onset 150–200 °C for 1,2,4-oxadiazole-3-COOH; comparator methylene-spaced analog remains intact

High-temperature amide couplings risk CO₂ loss; process conditions require review.

Class-level inference; confirm for this specific batch if heating above 120 °C.

Synthetic Chemistry Thermal Stability Process Development

1,5- vs 1,3-Dimethylpyrazol-4-yl Regioisomeric Substitution

The target compound features a 1,5-dimethyl substitution on the pyrazole ring, whereas the closely related isomer 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1599142-19-4) bears a 1,3-dimethyl pattern . In medicinal chemistry SAR, the position of the methyl groups on the pyrazole ring alters the electron density at the pyrazole C4 attachment point to the oxadiazole. Computational predictions for the 1,5-dimethyl isomer suggest a pKa of approximately 2.59 for the carboxylic acid group (based on the 3-yl analog data; the 4-yl isomer is expected to have a similar pKa range), whereas the 1,3-dimethyl isomer has a predicted pKa in a comparable range but with distinct steric encumbrance that affects coupling efficiency in amidation reactions . The 1,5-dimethyl arrangement places both methyl groups in positions that minimize steric clash with the oxadiazole ring, potentially enabling higher-yielding downstream derivatization.

Regioisomeric purity
Data to verify
1,5-dimethyl pattern minimizes steric clash with oxadiazole; predicted pKa ≈ 2.6 (qualitative advantage in coupling)

Authentic 1,5-isomer may provide higher-yielding amidation compared to 1,3 variant.

Computational prediction; direct comparative kinetic data not available.

Regioisomer Purity SAR Precision Synthetic Intermediate

Molecular Weight Advantage Over Extended Pyrazole-Oxadiazole Conjugates

With a molecular weight of 208.17 g/mol, the target compound is significantly smaller than many biologically active pyrazole-oxadiazole conjugates evaluated in the literature. For example, the potent tubulin polymerization inhibitors reported by Kamal et al. (pyrazole-oxadiazole conjugates 11a, 11d, 11f) have molecular weights exceeding 400 g/mol and IC₅₀ values of 1.3–3.9 µM against tubulin polymerization [1]. The lower MW of the target compound positions it as a fragment-sized building block amenable to fragment-based drug discovery (FBDD) or as a minimalist scaffold for SAR exploration, whereas the larger conjugates are already elaborated lead compounds with limited further diversification potential.

Molecular weight
Reported
208.17 g/mol

Fragment-sized building block for FBDD hit generation and SAR expansion.

Compared to >400 g/mol pyrazole-oxadiazole conjugates (Kamal et al. 2014).

Lead-Likeness Fragment-Based Screening Physicochemical Optimization

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid – Optimal Application Scenarios


CNS-Penetrant Probe Design Using 1,2,4-Oxadiazole Lipophilicity

The approximately 10-fold higher log D of the 1,2,4-oxadiazole core relative to 1,3,4-oxadiazole isomers [1] makes this compound a superior starting scaffold for CNS-targeted programs where elevated lipophilicity can enhance blood–brain barrier permeability. Researchers designing kinase inhibitors or GPCR modulators that require CNS exposure should prioritize this 1,2,4-oxadiazole building block over its 1,3,4-oxadiazole counterparts.

FBDD Hit Generation with Pyrazole-Oxadiazole Pharmacophore

At 208.17 g/mol, the compound satisfies FBDD molecular weight guidelines (MW <300) while retaining the key pyrazole-oxadiazole pharmacophore found in active antiproliferative conjugates (IC₅₀ 1.3–3.9 µM against tubulin polymerization) [2]. Procurement for fragment library assembly or hit expansion around the pyrazole C4 position is scientifically justified, as the carboxylic acid handle enables rapid amide library synthesis.

Low-Temperature Amide Coupling to Avoid Decarboxylation

Because 1,2,4-oxadiazole-3-carboxylic acids undergo thermal decarboxylation at 150–200 °C [3], this compound is best deployed in amide coupling protocols using room-temperature or mild heating conditions (e.g., HATU/DIPEA at 0–25 °C) rather than high-temperature acyl chloride formation. For applications requiring sustained heating above 120 °C, the methylene-spaced regioisomer (CAS 1155064-95-1) should be procured instead to avoid CO₂ loss.

Regioisomer-Specific SAR with Authentic 1,5-Dimethyl Substitution

When SAR investigations require the precise 1,5-dimethylpyrazol-4-yl attachment to the oxadiazole, generic substitution with the 1,3-dimethyl isomer (CAS 1599142-19-4) or the pyrazol-3-yl isomer (CAS 1403333-52-7) will introduce uncontrolled variables in electronic distribution and steric hindrance at the coupling site . Only procurement of the authentic CAS 1343879-44-6 compound ensures regioisomeric fidelity in the SAR dataset.

Application
Selection Property
Validation Focus
CNS permeability probe design
1,2,4-Oxadiazole lipophilicity profile
Log D measurement and PAMPA/BBB assay
Fragment-based hit generation
MW
Fragment library compliance and biophysical screen
Mild-condition amide coupling
Thermal lability of 1,2,4-oxadiazole-3-COOH
Reaction temperature window; CO₂ evolution monitoring
Regioisomer-specific SAR
Authentic 1,5-dimethylpyrazole substitution
Analytical confirmation of regioisomeric purity (NMR/HPLC)
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